molecular formula C12H13BrN2O B2490503 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide CAS No. 1436202-61-7

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide

Cat. No.: B2490503
CAS No.: 1436202-61-7
M. Wt: 281.153
InChI Key: MXUNHAMRBAWCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide (CAS 1491360-65-6) is a synthetic benzamide derivative intended for research and development purposes exclusively. This compound features a benzamide core structure, a common pharmacophore in medicinal chemistry, substituted with bromo, methyl, cyanomethyl, and ethyl groups. These substituents make it a valuable intermediate for various chemical transformations, including palladium-catalyzed cross-couplings , nucleophilic substitutions, and cyclization reactions to construct more complex heterocyclic scaffolds . Benzamide derivatives are of significant interest in drug discovery and are frequently explored for their potential biological activities. Related compounds have been investigated as agonists for targets like GPBAR1 and as potent antitrypanosomal agents in the treatment of Human African Trypanosomiasis . The specific bromo and cyano functional groups on this molecule enhance its utility as a versatile building block for designing novel compounds and probing biochemical mechanisms. Researchers may employ this chemical in the synthesis of compound libraries for high-throughput screening or as a key intermediate in lead optimization campaigns. The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNHAMRBAWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethyl-4-methylbenzamide with bromine and cyanogen bromide. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the cyanomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the cyanomethyl group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of benzamide oxides or hydroxyl derivatives.

    Reduction Reactions: Formation of primary amines from the reduction of the cyanomethyl group.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
This compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes and receptors involved in disease processes. For instance, derivatives of benzamide have been shown to exhibit antimicrobial and anticancer properties, making them valuable in therapeutic development.

Case Study: Anticancer Activity
Research has demonstrated that compounds similar to 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide can inhibit cancer cell proliferation. A notable example includes the synthesis of aryl thiazolone derivatives, which showed significant inhibitory effects on carbonic anhydrase IX (CA IX), a target in cancer therapy. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent selectivity and efficacy .

Organic Synthesis

Intermediate for Complex Molecules
In organic synthesis, this compound acts as an intermediate for creating more complex structures, including heterocycles and analogs of natural products. Its bromine atom enhances reactivity, facilitating various chemical transformations.

Data Table: Reactivity Insights

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionBromination of aromatic compoundsFormation of substituted benzamides
Coupling ReactionsCross-coupling with organometallic reagentsSynthesis of biaryl compounds
CyclizationFormation of cyclic structuresGeneration of heterocyclic compounds

Material Science

Applications in Electronics
The compound can also be utilized in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of the bromine atom and the cyanomethyl group, making it suitable for incorporation into polymer matrices.

Case Study: OLED Development
Research into organic light-emitting diodes has highlighted the importance of compounds like this compound as potential materials for enhancing device efficiency. The unique electronic characteristics contribute to improved charge transport and emission properties .

Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific Minimum Inhibitory Concentration (MIC) values are yet to be established, its structural similarities to known active compounds indicate potential efficacy against various pathogens.

Data Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
Ciprofloxacin25Staphylococcus aureus
Clotrimazole25Candida albicans
3-Bromo-N-(cyanomethyl)-...TBDTBD

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide and Analogues

Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Rotatable Bonds logP (Predicted/Reported) Key Applications/Findings Reference
This compound 3-Br, 4-CH₃, N-(CH₂CN), N-C₂H₅ C₁₂H₁₄BrN₂O ~281 (estimated) 0/4 (estimated) 5 (estimated) ~2.5 (estimated) Potential kinase inhibition (inferred)
ZINC33268577 3-Br, 4-CH₃, pyrimidinylmethoxy substituent C₂₃H₂₁BrN₂O₃ 477.34 1/5 5 VEGFR-2 inhibitor (Shape Tanimoto 0.803 vs. tivozanib)
4-Bromo-N-ethyl-3-methylbenzamide 4-Br, 3-CH₃, N-C₂H₅ C₁₀H₁₂BrNO 242.11 1/2 3 ~2.1 (similar to ) Intermediate in drug synthesis
4-Bromo-N,N,3-trimethylbenzamide 4-Br, 3-CH₃, N-(CH₃)₂ C₁₀H₁₂BrNO 242.11 0/2 2 1.366 (density) High thermal stability (Boiling Pt: 350°C)
Remoxipride Hydrochloride 3-Br, 2,6-(OCH₃), pyrrolidinyl substituent C₁₆H₂₃BrN₂O₃•HCl 425.8 2/6 7 2.10 Antipsychotic agent; stable in plasma
N-(6-bromo-3-ethylbenzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzothiazole core, Br, ethyl, sulfamoyl C₁₉H₁₉BrN₂O₃S₂ 497.41 1/6 6 Antibacterial/antifungal candidate

Structural and Electronic Differences

  • Bromine Position: 3-Bromo substitution (target compound) vs. 4-bromo () alters steric and electronic interactions. For example, 4-bromo derivatives in showed distinct crystallographic packing due to nitro/methoxy substituents .

Physicochemical Properties

  • logP and Solubility: The cyanomethyl group likely increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., logP ~2.5 vs. 2.1 for 4-bromo-N-ethyl-3-methylbenzamide ). However, the ethyl group may offset this, resulting in moderate lipophilicity. In contrast, Remoxipride’s logP of 2.10 aligns with its CNS penetration, suggesting the target compound may also cross membranes effectively.

Biological Activity

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom , a cyanomethyl group , and an ethyl group attached to a 4-methylbenzamide framework . These functional groups contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC12H14BrN2O
Molecular Weight284.15 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets, which may include:

  • Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity.
  • Receptor Binding : The compound may bind to specific receptors, modulating their function.
  • Cellular Interference : It may disrupt cellular processes through interference with signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the bromine atom and cyanomethyl group may enhance the compound's ability to inhibit bacterial growth.

Anticancer Potential

Studies have shown that benzamide derivatives can exhibit anticancer properties. For instance, compounds with similar functional groups have been evaluated for their cytotoxic effects on various cancer cell lines, such as MDA-MB-231 (breast cancer) and others.

Cell Line IC50 (µM)
MDA-MB-23110.93 - 25.06
Other Cancer LinesVaries by compound structure

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related benzamide derivatives on multiple cancer cell lines, demonstrating significant inhibition rates compared to controls .
  • Mechanistic Insights : Another research focused on the docking studies of similar compounds against receptor tyrosine kinases, revealing that structural modifications significantly affect binding affinities and biological activities .
  • Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was assessed through in vitro assays, indicating promising results against specific targets involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with brominated benzoic acid derivatives. Key steps include:
  • Bromination : Introduce bromine at the 3-position of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under radical conditions .
  • Cyanomethylation : React the intermediate with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to install the cyanomethyl group.
  • N-Ethylation : Use ethyl iodide or ethyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for selective alkylation .
    Critical Conditions : Monitor reaction temperatures (e.g., 60–80°C for cyanomethylation) and solvent polarity (e.g., DMF for solubility). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., N-ethyl protons at δ ~1.2–1.4 ppm; cyanomethyl at δ ~4.0–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and nitrile C≡N (~2200–2260 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Solubility/Permeability : Use shake-flask methods (aqueous/organic phases) and Caco-2 cell monolayers for ADME profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence its reactivity and bioactivity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., 3-Bromo-N-cyclopropyl derivatives) and compare activities. Key findings:
  • Cyanomethyl Group : Enhances electrophilicity, improving binding to cysteine residues in enzymes .
  • Bromine Position : Meta-substitution (3-Br) increases steric hindrance, reducing off-target interactions vs. para-substituted analogs .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and docking studies (AutoDock Vina) to predict target binding .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .
  • Meta-Analysis : Aggregate data from multiple labs using statistical tools (e.g., R/Bioconductor) to identify outliers or batch effects .
  • Orthogonal Validation : Confirm activity via alternate methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) with HPLC monitoring. Key results:
  • Amide Hydrolysis : Mitigate by substituting N-ethyl with bulkier groups (e.g., isopropyl) to sterically protect the carbonyl .
  • Light/Oxidation : Use antioxidants (e.g., BHT) in formulations and store in amber vials under inert gas (N₂/Ar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.